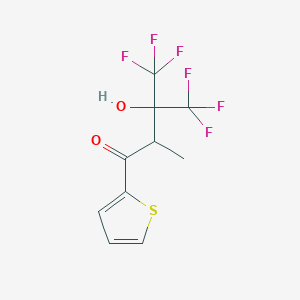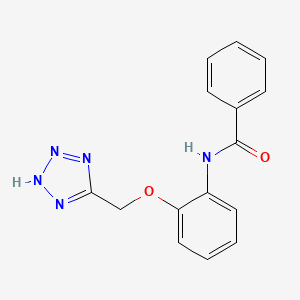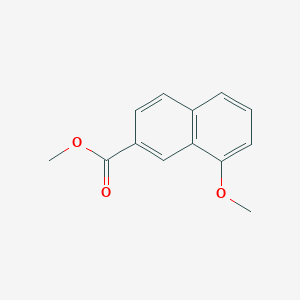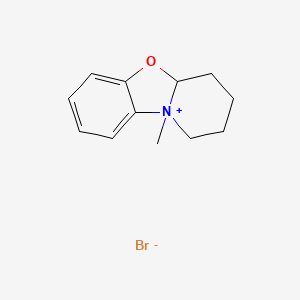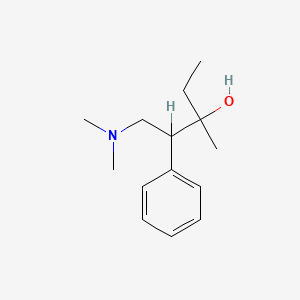
Diethyl(3-bromopropyl)(phenyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(3-bromopropyl)(phenyl)propanedioate is an organic compound with the molecular formula C14H19BrO4 It is a derivative of propanedioic acid, featuring a bromopropyl group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(3-bromopropyl)(phenyl)propanedioate typically involves the alkylation of diethyl propanedioate (malonic ester) with 3-bromopropyl bromide in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate ion from the malonic ester, which then undergoes nucleophilic substitution with the alkyl halide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl(3-bromopropyl)(phenyl)propanedioate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Hydrolysis: Acidic or basic conditions can be employed, using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized products such as carboxylic acids or ketones.
Reduction: Reduced products such as alcohols.
Hydrolysis: Carboxylic acids and alcohols.
Applications De Recherche Scientifique
Diethyl(3-bromopropyl)(phenyl)propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its effects on biological systems and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Diethyl(3-bromopropyl)(phenyl)propanedioate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The compound can also undergo hydrolysis, oxidation, and reduction, depending on the conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl(3-bromopropyl)phosphonate: Similar in structure but contains a phosphonate group instead of a phenyl group.
Diethyl(3-chloropropyl)(phenyl)propanedioate: Similar but with a chlorine atom instead of bromine.
Diethyl(3-iodopropyl)(phenyl)propanedioate: Similar but with an iodine atom instead of bromine.
Uniqueness
Diethyl(3-bromopropyl)(phenyl)propanedioate is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications in various fields. The presence of both a bromopropyl and a phenyl group allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
33837-55-7 |
|---|---|
Formule moléculaire |
C16H21BrO4 |
Poids moléculaire |
357.24 g/mol |
Nom IUPAC |
diethyl 2-(3-bromopropyl)-2-phenylpropanedioate |
InChI |
InChI=1S/C16H21BrO4/c1-3-20-14(18)16(11-8-12-17,15(19)21-4-2)13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12H2,1-2H3 |
Clé InChI |
LLEWSGAUVREMCE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCCBr)(C1=CC=CC=C1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



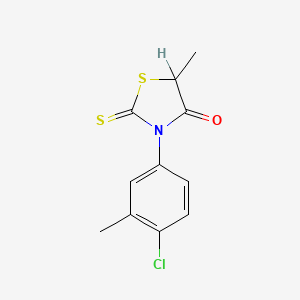


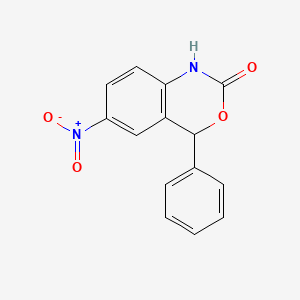
![3-Oxa-7,9-dithiabicyclo[3.3.1]nonane](/img/structure/B14688950.png)
